molecular formula C12H17N3 B14661485 Piperidine, 1-[(4-methylphenyl)azo]- CAS No. 51274-57-8

Piperidine, 1-[(4-methylphenyl)azo]-

Cat. No.: B14661485
CAS No.: 51274-57-8
M. Wt: 203.28 g/mol
InChI Key: MSCPFTFULRPUCR-UHFFFAOYSA-N
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Description

Piperidine, 1-[(4-methylphenyl)azo]- is a compound that belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N). This compound is a derivative of piperidine, a six-membered heterocyclic amine with one nitrogen atom. The presence of the azo group and the piperidine ring makes this compound interesting for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-[(4-methylphenyl)azo]- typically involves the diazotization of 4-methylaniline followed by coupling with piperidine. The reaction conditions often include the use of acidic media to facilitate the diazotization process. The general steps are as follows:

    Diazotization: 4-methylaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with piperidine to form the azo compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-[(4-methylphenyl)azo]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitro compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.

Scientific Research Applications

Piperidine, 1-[(4-methylphenyl)azo]- has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, particularly in cancer treatment, is ongoing.

    Industry: It is used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of Piperidine, 1-[(4-methylphenyl)azo]- involves its interaction with molecular targets such as enzymes and receptors. The azo group can participate in redox reactions, influencing cellular processes. The compound may also interact with DNA and proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocyclic amine with one nitrogen atom.

    Pyridine: A six-membered aromatic ring with one nitrogen atom.

    Piperazine: A six-membered ring with two nitrogen atoms at opposite positions.

Uniqueness

Piperidine, 1-[(4-methylphenyl)azo]- is unique due to the presence of both the piperidine ring and the azo group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

51274-57-8

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

(4-methylphenyl)-piperidin-1-yldiazene

InChI

InChI=1S/C12H17N3/c1-11-5-7-12(8-6-11)13-14-15-9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3

InChI Key

MSCPFTFULRPUCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NN2CCCCC2

Origin of Product

United States

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